2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
The synthesis of 2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents to introduce the sulfanyl and carbonitrile groups . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It undergoes substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common reagents used in these reactions include bromine, iodine, and sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its biological activity.
Industry: Used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It may act on specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
What sets 2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H12N4S |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4S/c1-11-4-6-19-9-13(18-14(19)7-11)10-20-15-12(8-16)3-2-5-17-15/h2-7,9H,10H2,1H3 |
InChI Key |
OEDSPFOPLLSTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CSC3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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